(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound features a bromo and dimethoxy substitution on one phenyl ring and a chloro substitution on another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and malononitrile.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between the substituted benzaldehydes and malononitrile in the presence of a base such as piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromo-4,5-dimethoxyphenyl)-2-phenylacrylonitrile
- 3-(4-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
Uniqueness
The unique combination of bromo, dimethoxy, and chloro substitutions in (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-11(8-15(18)17(16)22-2)7-13(10-20)12-3-5-14(19)6-4-12/h3-9H,1-2H3/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCHKKGEZUTAZ-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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